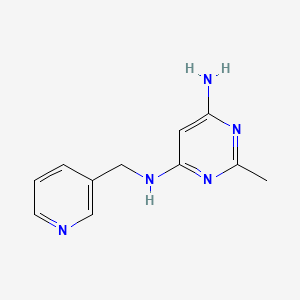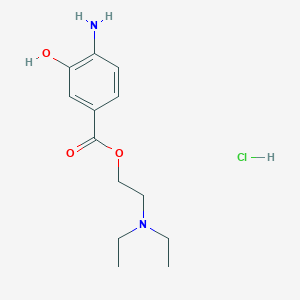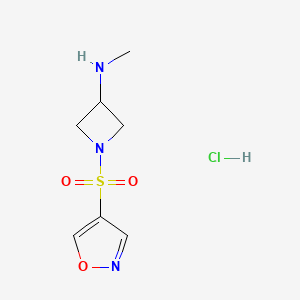
tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Protection of the Hydroxyl Group: The hydroxyl group can be protected using a tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to carry out the bromination and protection reactions under controlled conditions, ensuring high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group formed from the oxidation of the hydroxyl group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
科学的研究の応用
tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement of substituents.
tert-Butyl (2R,3R)-2-(chloromethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
tert-Butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity compared to its chlorinated analogs. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity in various chemical reactions .
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl (2R,3R)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
ZWNOAAFQENODPQ-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CBr)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


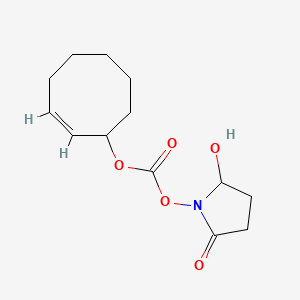
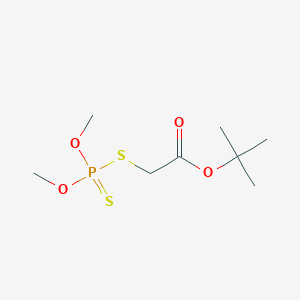

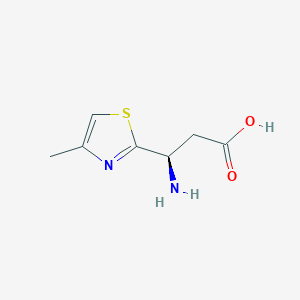
![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
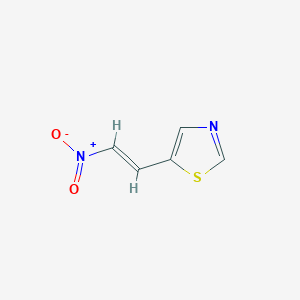

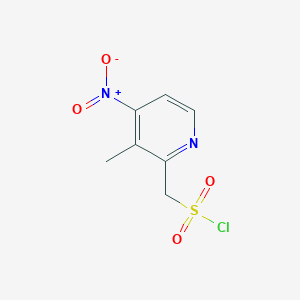
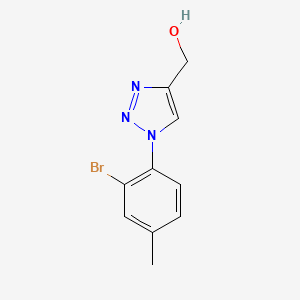
![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
